2-Benzyloxy-1-methylpyridinium triflate
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Overview
Description
2-Benzyloxy-1-methylpyridinium triflate is a stable, neutral organic salt known for its ability to convert alcohols into benzyl ethers upon warming . This compound is particularly valuable in organic synthesis due to its mild and convenient reactivity, making it an effective reagent for benzyl protection of alcohols under neutral conditions .
Mechanism of Action
Target of Action
The primary target of the Dudley Reagent are alcohols . It is used for the benzyl protection of alcohols under neutral conditions .
Mode of Action
The Dudley Reagent interacts with its targets (alcohols) by converting them into benzyl ethers upon warming . This process is known as benzylation .
Biochemical Pathways
The Dudley Reagent promotes the selective formation of benzyl esters of carboxylic acids in the presence of triethylamine . This process affects the biochemical pathways involving these carboxylic acids .
Pharmacokinetics
Its impact on bioavailability is primarily through its role in the protection of alcohols and the formation of benzyl esters .
Result of Action
The result of the Dudley Reagent’s action is the formation of benzyl ethers from alcohols and benzyl esters from carboxylic acids . These reactions occur in good to excellent yield .
Action Environment
The action of the Dudley Reagent is influenced by the presence of triethylamine . The reagent is stable and its efficacy is maintained under neutral conditions . It is also worth noting that the reagent is stable at a storage temperature of 2-8°C .
Preparation Methods
The synthesis of 2-Benzyloxy-1-methylpyridinium triflate involves the N-methylation of 2-benzyloxypyridine. The process typically includes the following steps :
Preparation of 2-benzyloxypyridine: Benzyl alcohol reacts with 2-chloropyridine in the presence of potassium hydroxide and toluene, with 18-crown-6 as a phase-transfer catalyst.
Formation of this compound: The resulting 2-benzyloxypyridine is then reacted with methyl trifluoromethanesulfonate in toluene at 0°C.
Chemical Reactions Analysis
2-Benzyloxy-1-methylpyridinium triflate primarily undergoes electrophilic substitution reactions. . Common reagents and conditions for these reactions include:
Scientific Research Applications
2-Benzyloxy-1-methylpyridinium triflate has several applications in scientific research:
Comparison with Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate is unique due to its stability and neutral reaction conditions. Similar compounds include:
Benzyl trichloroacetimidate: Requires acidic conditions for activation.
Phenyl trifluoromethanesulfonate: Another reagent used for similar purposes but with different reactivity profiles.
Ethyl trifluoromethanesulfonate: Used in similar esterification reactions.
These comparisons highlight the uniqueness of this compound in providing mild and effective benzyl protection under neutral conditions.
Properties
IUPAC Name |
1-methyl-2-phenylmethoxypyridin-1-ium;trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14NO.CHF3O3S/c1-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12;2-1(3,4)8(5,6)7/h2-10H,11H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXHYQYOPHEFGC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468711 |
Source
|
Record name | Dudley Reagent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882980-43-0 |
Source
|
Record name | Dudley Reagent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzyloxy)-1-methylpyridinium trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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